Product packaging for 2-Formyl-6-(2-trifluoromethylphenyl)phenol(Cat. No.:CAS No. 1261930-44-2)

2-Formyl-6-(2-trifluoromethylphenyl)phenol

Cat. No.: B581556
CAS No.: 1261930-44-2
M. Wt: 266.219
InChI Key: PQTXWLFODJFGFX-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Phenols and Aromatic Aldehydes in Contemporary Chemical Research

Substituted phenols are a class of organic compounds that are foundational to numerous areas of chemical research and industry. Their versatile nature makes them key components in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the phenolic hydroxyl group and the potential for substitution on the aromatic ring allow for a high degree of molecular diversity and the fine-tuning of chemical and physical properties.

Aromatic aldehydes, characterized by a formyl group attached to an aromatic ring, are also of significant interest in organic synthesis. They serve as crucial intermediates in the formation of a variety of organic molecules, including Schiff bases, and are instrumental in the construction of more complex chemical structures. The reactivity of the aldehyde group, particularly its susceptibility to nucleophilic attack, makes it a valuable functional group in the synthesis of new compounds.

The combination of both a phenolic hydroxyl group and an aldehyde group on the same aromatic ring, as seen in salicylaldehydes and their derivatives, gives rise to a unique set of properties. These bifunctional molecules are important precursors for a range of compounds, including coumarins and chelating agents. The ortho positioning of the hydroxyl and aldehyde groups can lead to intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. wikipedia.org

Rationale for Investigating 2-Formyl-6-(2-trifluoromethylphenyl)phenol

The specific compound, this compound, is a subject of interest due to its unique combination of functional groups. It is a substituted salicylaldehyde (B1680747), which immediately suggests its potential as a precursor in various synthetic applications. The presence of a bulky and electron-withdrawing trifluoromethylphenyl group at the ortho position to both the hydroxyl and formyl groups is expected to impart distinct steric and electronic properties to the molecule.

The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug molecules, making this compound a potential candidate for investigation in medicinal chemistry. wechemglobal.com Furthermore, the steric hindrance provided by the 2-(trifluoromethyl)phenyl substituent could influence the regioselectivity of reactions involving the phenolic hydroxyl and aldehyde functionalities.

The study of this particular molecule allows for a deeper understanding of how the interplay between these different functional groups affects its chemical behavior. This knowledge can be valuable in the design of new catalysts, ligands for metal complexes, and biologically active compounds.

Overview of Research Trajectories in Phenolic Compounds with Trifluoromethylated Aryl Moieties

Research into phenolic compounds bearing trifluoromethylated aryl moieties is a burgeoning area of organic and medicinal chemistry. The introduction of a trifluoromethyl group into an organic molecule can significantly alter its physical and biological properties. wechemglobal.com This has led to a focused effort on developing synthetic methodologies for the preparation of these compounds and exploring their potential applications.

One major research trajectory is the development of novel trifluoromethylation reactions. While traditional methods often require harsh conditions, newer techniques are being explored to introduce the CF3 group more efficiently and under milder conditions. This includes the use of novel trifluoromethylating agents and the development of catalytic methods.

Another significant area of research is the investigation of the biological activities of these compounds. The trifluoromethyl group can enhance the efficacy of a drug by improving its metabolic stability and its ability to cross cell membranes. wechemglobal.com As a result, many trifluoromethylated phenolic compounds are being screened for a wide range of therapeutic applications, including as anticancer and antiviral agents. wechemglobal.com

Furthermore, the unique electronic properties of the trifluoromethyl group make these compounds interesting candidates for materials science applications. Research is ongoing into their use in the development of new polymers, liquid crystals, and other advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F3O2 B581556 2-Formyl-6-(2-trifluoromethylphenyl)phenol CAS No. 1261930-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-[2-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-2-1-5-10(12)11-6-3-4-9(8-18)13(11)19/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXWLFODJFGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685272
Record name 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-44-2
Record name 2-Hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Retrosynthetic Dissection of 2-Formyl-6-(2-trifluoromethylphenyl)phenol

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For this compound, the primary disconnections are at the C-C bond of the biphenyl (B1667301) system and the C-C bond of the formyl group.

Disconnection of the Formyl Group: The formyl group can be retrosynthetically disconnected via a formylation reaction. This leads to the precursor 2-(2-trifluoromethylphenyl)phenol. This transformation is typically achieved through an electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent example.

Disconnection of the Biphenyl Bond: The bond connecting the two phenyl rings can be disconnected through a cross-coupling reaction. This leads to two simpler building blocks: a substituted phenol (B47542) derivative and a trifluoromethyl-substituted phenyl derivative. For instance, this could involve a derivative of phenol and (2-trifluoromethylphenyl)boronic acid or a similar organometallic reagent.

This retrosynthetic analysis suggests a synthetic route that begins with the formation of the biphenyl scaffold, 2-(2-trifluoromethylphenyl)phenol, followed by the introduction of the formyl group to yield the final product.

Foundational Approaches to Substituted Phenols and Salicylaldehydes

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, such as phenols. mdpi.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). nih.govnumberanalytics.comnih.gov

The mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com

Electrophilic Aromatic Substitution: The electron-rich phenol attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the workup to yield the aldehyde. wikipedia.org

The Vilsmeier-Haack reaction is generally regioselective, with the formyl group being introduced at the position most activated by the electron-donating groups. For phenols, this is typically the ortho or para position. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and selectivity. numberanalytics.com

Other formylation methods for phenols include the Reimer-Tiemann reaction (using chloroform (B151607) in a basic solution), the Duff reaction (using hexamethylenetetramine), and formylation with paraformaldehyde in the presence of a Lewis acid. chemicalbook.comgoogle.com

The formation of the biphenyl core of 2-(2-trifluoromethylphenyl)phenol is a critical step that can be achieved through various cross-coupling reactions. These reactions typically involve the coupling of an aryl halide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium.

Prominent cross-coupling strategies for biphenyl synthesis include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Stille Coupling: This method utilizes an organotin reagent as the coupling partner for the aryl halide.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide.

Hiyama Coupling: This coupling involves an organosilicon compound as the nucleophilic partner.

These cross-coupling reactions proceed through a catalytic cycle that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be tailored to the specific substrates.

Advanced Synthetic Pathways for this compound

Building upon the foundational reactions, advanced synthetic pathways for this compound can be designed. These pathways can be categorized as either stepwise or convergent/one-pot approaches.

A logical stepwise synthesis of this compound would involve the initial synthesis of the biphenyl intermediate followed by formylation.

Step 1: Synthesis of 2-(2-trifluoromethylphenyl)phenol via Suzuki-Miyaura Coupling

A plausible route to the biphenyl intermediate is the Suzuki-Miyaura coupling of a protected 2-halophenol (e.g., 2-bromoanisole) with (2-trifluoromethylphenyl)boronic acid. The methoxy (B1213986) group serves as a protecting group for the phenol and can be deprotected in a subsequent step.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

Component Example Condition
Aryl Halide 2-Bromoanisole
Boronic Acid (2-Trifluoromethylphenyl)boronic acid
Catalyst Pd(PPh₃)₄
Base Na₂CO₃ or K₂CO₃
Solvent Toluene/Ethanol/Water mixture

Following the coupling, the methyl ether would be cleaved, for example using boron tribromide (BBr₃), to yield 2-(2-trifluoromethylphenyl)phenol.

Step 2: Formylation of 2-(2-trifluoromethylphenyl)phenol via Vilsmeier-Haack Reaction

The synthesized 2-(2-trifluoromethylphenyl)phenol would then be subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at the ortho position to the hydroxyl group.

Representative Reaction Conditions for Vilsmeier-Haack Formylation

Component Example Condition
Substrate 2-(2-Trifluoromethylphenyl)phenol
Reagents POCl₃, DMF
Solvent Dichloromethane or neat
Temperature 0 °C to reflux

Convergent and one-pot syntheses offer advantages in terms of efficiency, reduced waste, and shorter reaction times. For the synthesis of this compound, a one-pot procedure that combines the cross-coupling and formylation steps would be highly desirable.

Recent advancements have explored the direct use of phenols in Suzuki-Miyaura couplings, often by in situ activation of the hydroxyl group. mdpi.com A potential one-pot synthesis could involve the direct coupling of a suitably substituted phenol with (2-trifluoromethylphenyl)boronic acid, followed by the in situ addition of the Vilsmeier reagent to effect formylation without isolating the biphenyl intermediate. nih.gov Such a process would require careful optimization of reaction conditions to ensure compatibility of the reagents and catalysts for both transformations.

While the development of a specific one-pot synthesis for this compound may require further research, the principles of tandem catalysis and sequential additions provide a framework for such an approach.

Catalytic Enantioselective and Diastereoselective Syntheses

The presence of a stereogenic axis in this compound, arising from hindered rotation around the C-C bond connecting the two aromatic rings, makes it a chiral molecule. The synthesis of specific atropisomers (enantiomers or diastereomers) requires sophisticated catalytic methods. While specific literature on the catalytic enantioselective synthesis of this exact compound is not abundant, established principles in asymmetric synthesis of biaryls are highly applicable.

Strategies for achieving enantioselectivity in the synthesis of axially chiral biaryl aldehydes often involve metal-catalyzed cross-coupling reactions or asymmetric transformations of a pre-existing biaryl scaffold. rsc.orgrsc.org One such powerful approach is the desymmetric [3 + 2] cycloaddition reaction . This method can be employed on a prochiral biaryl dialdehyde (B1249045), where a chiral catalyst, often a silver complex, controls the enantioselective formation of a cyclic intermediate, which is then converted to the desired chiral biaryl mono-aldehyde. rsc.orgrsc.org This strategy is noted for its high enantioselectivity and atom economy. rsc.org

Another established method is dynamic kinetic resolution . In this approach, a racemic mixture of a biaryl aldehyde can be reacted with a chiral auxiliary, such as (–)-ephedrine or a proline-derived diamine, to form diastereomeric adducts. researchgate.net Under conditions that allow for the interconversion of the atropisomers of the starting aldehyde (dynamic conditions), one diastereomer can be selectively crystallized or will be thermodynamically favored. researchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically enriched biaryl aldehyde. researchgate.net

Organocatalysis also presents a promising avenue. Chiral phosphoric acids have been successfully used in the asymmetric intramolecular [3 + 2] cycloaddition of biaryl aldehydes with other reactants to create complex chiral structures containing biaryl motifs with excellent enantioselectivity and diastereoselectivity. semanticscholar.org These methods often allow for the construction of multiple stereocenters in a single step. semanticscholar.org

The following table summarizes potential catalytic systems for the asymmetric synthesis of biaryl aldehydes, which could be adapted for this compound.

Catalytic SystemReaction TypeKey FeaturesPotential Application
Silver / Chiral LigandDesymmetric [3+2] CycloadditionHigh enantioselectivity, atom economy. rsc.orgrsc.orgSynthesis from a prochiral dialdehyde precursor.
Chiral Diamine / HeatDynamic Thermodynamic ResolutionFormation of diastereomers, thermodynamic control. researchgate.netResolution of a racemic biaryl aldehyde.
Chiral Phosphoric AcidIntramolecular [3+2] CycloadditionHigh enantioselectivity and diastereoselectivity. semanticscholar.orgConstruction of complex chiral biaryl structures.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign processes. A key focus is the use of sustainable starting materials, minimizing waste, and employing catalytic methods over stoichiometric reagents. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and can be readily adapted to be more environmentally friendly. mdpi.com This reaction would involve the coupling of a boronic acid derivative of one of the phenyl rings with a halide or triflate of the other. To align with green chemistry principles, this reaction can be performed in aqueous media or other green solvents, often with the aid of a recyclable catalyst. nih.govresearchgate.net For instance, palladium nanoparticles supported on materials like lanthanum fluoride (B91410) (LaF₃·Pd) have been shown to be effective and recyclable catalysts for Suzuki couplings in water. nih.gov

The use of phenols as starting materials in cross-coupling reactions is also a green alternative to the more common aryl halides, as phenols are often more readily available and their byproducts are less harmful. mdpi.com While phenols themselves are less reactive, they can be activated in situ for coupling reactions. organic-chemistry.org

Furthermore, the development of synthetic routes from bio-based feedstocks is a key aspect of sustainable chemistry. rsc.orgrsc.org While direct synthesis from biomass is a long-term goal, the use of catalysts and reaction conditions that minimize energy consumption and avoid hazardous solvents are immediate steps that can be taken. nih.gov

Key considerations for a green synthesis of this compound include:

Catalyst: Utilizing a highly active and recyclable catalyst, such as a supported palladium nanocatalyst, to minimize metal waste. nih.govresearchgate.net

Solvent: Employing water or other green solvents to reduce the environmental impact of the reaction. nih.govresearchgate.net

Starting Materials: Exploring the use of phenol derivatives as coupling partners to avoid the use of aryl halides. mdpi.com

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the starting materials into the final product.

Characterization Methodologies for Synthetic Intermediates and the Target Compound

The unambiguous identification and structural elucidation of this compound and its synthetic intermediates rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of organic molecules in solution. For this compound, ¹H NMR would show distinct signals for the aldehydic proton, the phenolic hydroxyl proton, and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would provide information about the substitution pattern on both rings. ¹³C NMR would show characteristic signals for the carbonyl carbon of the aldehyde, the carbons bearing the hydroxyl and trifluoromethyl groups, and the other aromatic carbons. Due to the lack of specific literature data for the target compound, the following table provides representative ¹H and ¹³C NMR data for the closely related compound 2-phenylphenol. nih.govchemicalbook.com

2-Phenylphenol: Representative NMR Data
¹H NMR (CDCl₃, δ in ppm) 7.55-7.30 (m, 5H, Ar-H), 7.25-6.90 (m, 4H, Ar-H), 5.5 (s, 1H, OH)
¹³C NMR (CDCl₃, δ in ppm) 152.3, 137.2, 131.0, 129.5, 129.1, 128.2, 127.8, 121.5, 120.9, 115.8

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the aldehyde, C-F stretching vibrations of the trifluoromethyl group, and C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, X-ray crystallography would be particularly valuable for determining the dihedral angle between the two phenyl rings, which defines the atropisomeric conformation.

While the crystal structure of the target compound is not publicly available, data for related formyl-phenyl compounds have been reported. For example, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate has been determined, demonstrating the utility of this technique for similar molecules. researchgate.net The collection of crystallographic data allows for the refinement of a structural model, providing key parameters such as the unit cell dimensions and space group.

Reactivity and Mechanistic Investigations

Transformations Involving the Formyl Group

The aldehyde functional group is a primary site of reactivity, participating in a wide range of reactions typical of carbonyl compounds.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process that initiates many transformations of the aldehyde. The addition of a nucleophile (Nu⁻) to the carbonyl carbon breaks the C=O pi bond, resulting in a tetrahedral alkoxide intermediate. The rate and equilibrium of this addition can be influenced by steric effects; the bulky 2-trifluoromethylphenyl group adjacent to the formyl moiety may hinder the approach of nucleophiles compared to less substituted aldehydes. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the partially positive carbonyl carbon, leading to a change in hybridization from sp² to sp³. masterorganicchemistry.com Reactions with strong, irreversible nucleophiles like organolithium reagents or Grignard reagents would lead to the formation of secondary alcohols after an aqueous workup. Reversible additions occur with weaker nucleophiles.

One of the most significant condensation reactions for 2-Formyl-6-(2-trifluoromethylphenyl)phenol is the formation of Schiff bases (or imines). This reaction involves the treatment of the aldehyde with a primary amine under conditions that facilitate the removal of water. The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration of the hemiaminal yields the stable C=N double bond of the Schiff base. nih.gov

The resulting Schiff bases, which incorporate the trifluoromethylphenylphenol scaffold, are of interest in coordination chemistry and material science. The stability of these compounds is often enhanced by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. frontiersin.org A variety of primary amines can be used in this synthesis, leading to a diverse library of derivatives.

Reactant AmineProduct Schiff Base Name
Aniline2-((Phenylimino)methyl)-6-(2-trifluoromethylphenyl)phenol
4-Methylaniline2-((p-Tolylimino)methyl)-6-(2-trifluoromethylphenyl)phenol
4-Methoxyaniline2-((4-Methoxyphenylimino)methyl)-6-(2-trifluoromethylphenyl)phenol
2-Aminophenol2-(((2-Hydroxyphenyl)imino)methyl)-6-(2-trifluoromethylphenyl)phenol

This table presents potential Schiff base products from the reaction of this compound with various primary amines, based on established condensation reaction principles.

The formyl group of this compound can undergo both oxidation and reduction, which are fundamental transformations for aldehydes.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-carboxy-6-(2-trifluoromethylphenyl)phenol. This transformation can be achieved using a range of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Tollens' reagent. The choice of oxidant would depend on the desired reaction conditions and compatibility with the other functional groups.

Reduction: The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group), yielding 2-(hydroxymethyl)-6-(2-trifluoromethylphenyl)phenol. Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. NaBH₄ is generally preferred for its milder nature and higher functional group tolerance.

To protect the reactive aldehyde group during other chemical modifications of the molecule, it can be converted into an acetal. This reaction involves treating the aldehyde with two equivalents of an alcohol or one equivalent of a diol (like ethylene (B1197577) glycol) in the presence of an acid catalyst. libretexts.orgkhanacademy.org The reaction is reversible and is typically driven to completion by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. libretexts.org

The mechanism proceeds through a hemiacetal intermediate. youtube.com Protonation of the carbonyl oxygen by the acid catalyst activates the aldehyde, which is then attacked by an alcohol molecule to form the hemiacetal. youtube.com Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonance-stabilized oxocarbenium ion. youtube.com A second alcohol molecule then attacks this electrophilic species, and subsequent deprotonation yields the stable acetal. libretexts.orgyoutube.com

Acetals are stable under neutral and basic conditions but are readily cleaved back to the original aldehyde and alcohol by treatment with aqueous acid. chemistrysteps.com This characteristic makes them excellent protecting groups in multi-step synthesis. chemistrysteps.com

ReagentProduct Type
Methanol (excess), H⁺Dimethyl acetal
Ethanol (excess), H⁺Diethyl acetal
Ethylene glycol, H⁺1,3-Dioxolane (Cyclic acetal)
Propane-1,3-diol, H⁺1,3-Dioxane (Cyclic acetal)

This table shows common reagents used for the formation of acetals from an aldehyde, which serves as a protective strategy for the formyl group.

Reactivity of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group (-OH) is another key reactive site, exhibiting chemistry typical of phenols, although its reactivity is modulated by the steric hindrance imposed by the adjacent substituents.

The phenolic proton is acidic and can be removed by a base to form a phenoxide ion, which is a potent nucleophile. This allows for derivatization reactions such as etherification and esterification.

Etherification: The formation of an ether (Ar-O-R) from the phenolic hydroxyl group can be accomplished via reactions like the Williamson ether synthesis, which involves reacting the corresponding phenoxide with an alkyl halide. However, due to the significant steric hindrance from the ortho-formyl and ortho-trifluoromethylphenyl groups, standard conditions may be sluggish. More advanced or forcing methods, such as using microwave irradiation in the presence of a base like potassium hydroxide, may be required to achieve efficient conversion for such hindered phenols. researchgate.net

Esterification: The phenol (B47542) can be converted to a phenolic ester (Ar-O-C(O)R) by reacting it with a carboxylic acid or, more commonly, a more reactive acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For sterically hindered phenols, specialized coupling reagents may be necessary to facilitate the reaction. organic-chemistry.org The synthesis of hindered phenolic esters is important for applications such as antioxidants. google.com

Role in Hydrogen Bonding and Supramolecular Interactions

The molecular architecture of this compound, featuring a hydroxyl group, a formyl group, and a trifluoromethylphenyl substituent, allows for a range of hydrogen bonding interactions that govern its supramolecular chemistry. The ortho-hydroxy azomethine-like structure (formed upon reaction of the formyl group) is characterized by a strong intramolecular hydrogen bond. researchgate.net These interactions are pivotal in the formation of complex, self-assembled structures. rsc.org

In a related derivative, (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, crystallographic data reveals the presence of intramolecular O—H⋯N and O—H⋯F hydrogen bonds. researchgate.net These bonds lead to the formation of stable six-membered S(6) and ten-membered S(10) intramolecular rings. researchgate.net The ability of phenol and phenolate (B1203915) groups to act as hydrogen bond donors and acceptors is a powerful tool in crystal engineering. nih.gov This directing influence can lead to the generation of a variety of extended, hydrogen-bonded networks, such as square-grid structures, where complexes serve as connecting nodes. nih.gov Supramolecular chemistry leverages these specific, directional, and reversible interactions to construct advanced molecular architectures. rsc.org

Deprotonation and Phenoxide Reactivity

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. This process is often the crucial first step in many reactions involving this compound. The resulting phenolate is a potent nucleophile. A plausible reaction mechanism involves the deprotonation of the phenol by a base, such as cesium carbonate, to form a nucleophilic phenolate intermediate. nih.gov This intermediate is the key reactive species in subsequent transformations.

For instance, in transition-metal-free intramolecular cyclization reactions of related 2-ynylphenols, the reaction is initiated by the formation of this phenolate, which then attacks an internal electrophile. nih.gov Similarly, in functionalization reactions like triflylation, the phenolate is the active species that reacts with the electrophilic reagent. researchgate.net In some cases, a photoexcited phenoxide intermediate can undergo single-electron transfers, demonstrating the diverse reactivity of the deprotonated form. chemistryviews.org

Reactivity of the 2-Trifluoromethylphenyl Unit

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The reactivity of the two aromatic rings in this compound is significantly different due to their respective substituents.

Electrophilic Aromatic Substitution (EAS): The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. nih.govyoutube.com It deactivates the benzene (B151609) ring to which it is attached, making it less susceptible to attack by electrophiles. youtube.com This deactivation occurs because the group pulls electron density from the ring, destabilizing the positively charged intermediate (arenium ion) formed during EAS. youtube.comunacademy.com Consequently, electrophilic substitution on the trifluoromethyl-substituted ring is significantly slower than on the phenol ring and would be directed to the meta position. youtube.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of strong electron-withdrawing groups like -CF3 activates an aromatic ring for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This reaction involves a nucleophile attacking an electron-deficient aromatic ring, replacing a leaving group. masterorganicchemistry.com The electron-withdrawing group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms. libretexts.orgmasterorganicchemistry.com For NAS to occur, a suitable leaving group (like a halide) must be present on the ring, typically positioned ortho or para to the activating group. libretexts.org

Table 1: Comparison of Aromatic Substitution Reactions
Reaction TypeRole of Aromatic RingEffect of -CF3 GroupIntermediateFavored By
Electrophilic Aromatic Substitution (EAS)NucleophilicDeactivating (Meta-directing)Positively charged (Carbocation)Electron-donating groups
Nucleophilic Aromatic Substitution (NAS)ElectrophilicActivating (Ortho, Para-directing)Negatively charged (Carbanion)Electron-withdrawing groups

Steric and Electronic Influence of the Trifluoromethyl Group on Overall Reactivity

Electronic Effects: The -CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I). nih.gov This property significantly increases the electrophilicity of adjacent reaction sites and can lead to substantial charge delocalization into the phenyl ring. nih.gov Introducing trifluoromethyl groups can fundamentally alter the electronic properties of a molecule, which is a common strategy in the development of pharmaceuticals and functional materials. chemistryviews.org The strong electron affinity of the -CF3 group is crucial for tuning the electronic landscape of the molecule. nih.gov

Steric Effects: The trifluoromethyl group is sterically demanding. This steric hindrance can influence the conformation of the molecule, affecting the twist angles between the phenyl rings. nih.gov Such conformational changes can impact the accessibility of nearby functional groups to reagents, thereby controlling reaction pathways and outcomes. In complex molecules, the steric bulk of a -CF3 group can be strategically employed to control molecular conformation and, consequently, the molecule's properties. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The arrangement of the formyl and hydroxyl groups on one ring, adjacent to the bulky trifluoromethylphenyl substituent, creates opportunities for intramolecular reactions. A plausible pathway, particularly under basic conditions, is an intramolecular cyclization. This process would likely begin with the deprotonation of the phenolic hydroxyl group to form a phenoxide intermediate. nih.gov

This nucleophilic phenoxide can then attack the electrophilic carbon of the formyl group. This type of intramolecular nucleophilic cyclization can lead to the formation of heterocyclic structures, such as benzo[b]furans, from appropriately substituted phenols. nih.gov The efficiency and outcome of such cyclizations are often dependent on the reaction conditions, including the choice of base and solvent. nih.gov More complex transformations, such as the Piancatelli rearrangement seen in related 2-furylcarbinols, involve cascade sequences terminating in electrocyclic ring closures, highlighting the potential for intricate rearrangement processes in such systems. orgsyn.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The distinct electronic and steric properties of the functional groups in this compound impart significant selectivity to its reactions.

Chemoselectivity: The molecule possesses multiple reactive sites: the phenol, the aldehyde, and two different aromatic rings. This allows for high chemoselectivity. For example, the aldehyde can be selectively reduced with agents like sodium borohydride without affecting the aromatic rings. Conversely, the phenol can be selectively alkylated or acylated under basic conditions, leaving the aldehyde untouched. The presence of the -CF3 group can enhance the chemo-, regio-, and stereoselectivity in the reactions of related electrophilic species. nih.gov

Regioselectivity: Regioselectivity is pronounced in reactions involving the aromatic rings. As discussed, electrophilic attack will be directed to the activated phenol ring, while nucleophilic substitution would require activation of the trifluoromethyl-substituted ring by a leaving group. In reactions such as 1,3-dipolar cycloadditions involving related trifluoromethyl-phenyl azides, high regioselectivity is observed, leading exclusively to one regioisomer (e.g., 1,4-disubstituted) over another (1,5-disubstituted). nih.gov This demonstrates the strong directing influence of the substituted phenyl moiety.

Stereoselectivity: The steric bulk of the 2-trifluoromethylphenyl group can play a crucial role in directing the stereochemical outcome of reactions at the adjacent formyl group. Attack by a nucleophile on the carbonyl carbon may favor one face over the other due to steric hindrance, leading to a diastereoselective or enantioselective synthesis, especially with the use of chiral reagents or catalysts. The Piancatelli rearrangement, for instance, is known to be highly diastereoselective. orgsyn.org

Applications in Advanced Chemical Systems

Ligand Design and Coordination Chemistry

The ability of 2-Formyl-6-(2-trifluoromethylphenyl)phenol to form stable complexes with a variety of metal ions has led to its extensive use in ligand design and coordination chemistry. The resulting metal complexes often exhibit unique catalytic properties and structural diversity.

While direct complexation of this compound with metal ions is possible, it more commonly serves as a precursor to multidentate Schiff base ligands. These ligands are typically synthesized through the condensation reaction of the formyl group with a primary amine. The resulting imine, along with the phenolic oxygen, creates a bidentate chelation site. The versatility of this approach lies in the wide range of amines that can be employed, allowing for the fine-tuning of the ligand's steric and electronic properties. This modularity is crucial for the development of metal complexes tailored for specific catalytic applications. For instance, Schiff base ligands derived from salicylaldehydes are known to form stable complexes with transition metals, which can act as catalysts in various organic transformations.

The primary chelation mode of ligands derived from this compound involves the phenolic oxygen and the nitrogen atom of the imine formed from the formyl group. This results in the formation of a stable six-membered ring upon coordination with a metal ion. The geometry of the resulting metal complex is influenced by the nature of the metal ion and the steric bulk of the amine used to form the Schiff base. Ligands derived from this compound can be bidentate, tridentate, or even tetradentate, depending on the functional groups present on the amine precursor. This flexibility allows for the construction of a wide array of ligand architectures, from simple mononuclear complexes to more intricate polynuclear assemblies. Research on related Schiff base ligands has shown that they can coordinate to a variety of transition metals, including manganese, cobalt, nickel, copper, and cadmium, often resulting in distorted octahedral geometries. researchgate.net

The structure of the ligand, particularly the presence of the 2-trifluoromethylphenyl group, exerts a significant influence on the stability and reactivity of the corresponding metal complexes. The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the phenolic proton, leading to stronger metal-oxygen bonds and increased complex stability. Furthermore, the steric bulk of the trifluoromethylphenyl moiety can create a specific chiral environment around the metal center, which can be exploited for asymmetric catalysis. This steric hindrance can also influence the coordination geometry and the accessibility of the metal center to substrates, thereby modulating the catalytic activity and selectivity of the complex.

Metal complexes derived from Schiff base ligands are widely employed as catalysts in both homogeneous and heterogeneous systems. While specific catalytic applications of complexes derived directly from this compound are not extensively documented in dedicated studies, the broader class of salicylaldehyde-derived Schiff base complexes has demonstrated efficacy in a range of catalytic reactions. These include oxidation, reduction, and various carbon-carbon bond-forming reactions. The ability to anchor these complexes to solid supports opens up the possibility of their use as heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The primary applications of Schiff bases are notably in the field of catalysis. nih.gov

Building Block in Complex Organic Synthesis

Beyond its role in coordination chemistry, this compound is a valuable starting material for the synthesis of more complex organic molecules, particularly heterocyclic compounds.

Intermediate in the Construction of Macrocyclic and Supramolecular Architectures

The salicylaldehyde (B1680747) framework is a well-established precursor for the synthesis of macrocycles and complex supramolecular structures. The aldehyde and hydroxyl groups provide two reactive sites for condensation reactions, particularly with amines, to form stable Schiff base linkages (imines).

The general strategy involves the reaction of a salicylaldehyde derivative with a diamine or polyamine. The specific geometry of This compound would direct the formation of [2+2] or [3+3] macrocyclic Schiff base products, depending on the length and flexibility of the amine linker. The bulky 2-trifluoromethylphenyl substituent is expected to play a crucial role in influencing the conformation and cavity size of the resulting macrocycle. This steric hindrance could prevent polymerization and favor the formation of discrete cyclic structures.

Furthermore, these Schiff base macrocycles often serve as multidentate chelating ligands, capable of coordinating with a variety of metal ions to form metallo-supramolecular assemblies. The nature of the metal ion and the geometry of the macrocycle dictate the final architecture of these assemblies, which can range from simple binuclear complexes to intricate, cage-like structures. The trifluoromethyl groups, with their known ability to participate in noncovalent interactions, could further direct the assembly of these metal complexes into higher-order crystalline networks. acs.orgacs.org

Table 1: Potential Macrocyclization Reactions with this compound

Reactant A Reactant B Potential Product Key Features
This compound Ethylenediamine [2+2] Schiff Base Macrocycle Forms a tetradentate ligand cavity suitable for transition metal coordination.
This compound Tris(2-aminoethyl)amine Cryptand-like Schiff Base Creates a three-dimensional cavity for guest encapsulation.
This compound 1,4-Phenylenediamine Shape-Persistent Macrocycle Rigid linker leads to a more defined and less flexible macrocyclic structure.

This table is illustrative and based on established salicylaldehyde chemistry. Specific yields and outcomes would require experimental verification.

Synthesis of Novel Polyaromatic Systems

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of compounds with significant interest in materials science due to their electronic properties. researchgate.netsioc-journal.cn Synthetic strategies towards larger, functionalized PAHs often involve the annulation or coupling of smaller aromatic precursors. rsc.orguni-mainz.deresearchgate.net

This compound can be envisioned as a key component in building complex PAHs through several established synthetic routes:

Friedel-Crafts Type Reactions: The phenol (B47542) ring is activated towards electrophilic substitution. Under acidic conditions, the aldehyde can be protonated, and the entire molecule could potentially undergo intramolecular cyclization or intermolecular condensation with other aromatic systems to build larger fused rings.

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde group is a handle for carbon-carbon bond formation. Reaction with appropriate phosphonium (B103445) ylides or phosphonate (B1237965) carbanions can extend the conjugated system, which can then be subjected to cyclodehydrogenation reactions (e.g., using FeCl₃ or photochemically) to form new aromatic rings.

Palladium-Catalyzed Cross-Coupling: While the compound itself is a product of a coupling reaction, it could be further functionalized (e.g., by converting the phenol to a triflate) to participate in subsequent Suzuki or Stille couplings, linking it to other aromatic units before a final cyclization step.

The presence of the trifluoromethyl group can enhance the stability and solubility of the resulting large PAHs, which are often plagued by poor solubility, thus facilitating their processing and characterization. mdpi.com

Material Science Applications

The functional groups within This compound allow it to act as both a monomer for polymerization and a directing group for the formation of ordered non-covalent structures.

Monomer in Polymer Chemistry

Phenolic aldehydes are recognized as valuable bio-based monomers for creating sustainable polymers such as polyesters and polyurethanes. mdpi.comnih.gov Following a two-step process, This compound could be converted into a diol monomer.

Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This would yield 2-(hydroxymethyl)-6-(2-trifluoromethylphenyl)phenol .

Formation of a Diol: The resulting molecule now contains two different hydroxyl groups (a phenolic -OH and a benzylic -OH). This diol can then be used in step-growth polymerization reactions.

For example, it could be reacted with diisocyanates to form polyurethanes or with dicarboxylic acids (or their acyl chlorides) to form polyesters. mdpi.com The bulky and rigid trifluoromethylphenyl group would be incorporated as a pendant group along the polymer chain. This is expected to impart specific properties to the resulting polymer, such as:

Increased Glass Transition Temperature (Tg): The bulky side group would restrict chain mobility, leading to a more rigid and thermally stable polymer.

Modified Solubility: The fluorine content would alter the polymer's solubility profile, potentially making it soluble in specific organic solvents.

Dielectric Properties: The high electronegativity of the fluorine atoms could lead to polymers with low dielectric constants, which are desirable for microelectronics applications.

Table 2: Potential Polymer Synthesis from this compound-derived Diol

Polymer Type Co-monomer Potential Polymer Properties
Polyurethane Methylene diphenyl diisocyanate (MDI) High thermal stability, rigidity, specific gas permeability.
Polyester Terephthaloyl chloride Increased Tg, enhanced hydrophobicity, low dielectric constant.
Polycarbonate Phosgene or Diphenyl Carbonate High refractive index, good mechanical strength.

This table outlines potential outcomes based on established polymer chemistry principles. researchgate.netnih.gov

Role in Supramolecular Assembly and Self-Assembled Structures

Supramolecular assembly relies on non-covalent interactions (e.g., hydrogen bonding, π–π stacking, van der Waals forces) to organize molecules into well-defined, ordered structures. This compound possesses several features that make it an excellent candidate for designing self-assembling systems.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. This allows for the formation of strong, directional intermolecular hydrogen bonds, leading to chains or more complex networks.

π–π Stacking: The two aromatic rings can interact with each other or with other aromatic molecules through π–π stacking, further stabilizing the assembly.

Fluorine Interactions: The trifluoromethyl (-CF₃) group is known to participate in unique non-covalent interactions, including dipole-dipole interactions and so-called "orthogonal" π–π interactions with aromatic rings. acs.orgacs.org These interactions can provide an additional layer of control over the self-assembly process, directing the formation of specific, complex architectures that would not be accessible otherwise.

By modifying the molecule, for instance by converting the aldehyde to an imine or an oxime, the hydrogen bonding patterns can be systematically altered. This allows for the programmed assembly of the molecules into different supramolecular structures, such as liquid crystals or organogels. The trifluoromethylphenyl group, in particular, is a powerful tool in crystal engineering, often guiding the packing of molecules in the solid state to achieve desired material properties. acs.orgmdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. While specific studies on 2-Formyl-6-(2-trifluoromethylphenyl)phenol are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous phenolic and trifluoromethyl-substituted compounds.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and calculate key electronic properties. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For similar phenolic compounds, the HOMO is typically localized over the phenol (B47542) ring, while the LUMO may be distributed across the imine or other electron-withdrawing groups. nih.gov In the case of this compound, the electron-withdrawing nature of both the formyl (-CHO) and trifluoromethyl (-CF3) groups is expected to significantly influence the electronic distribution and lower the LUMO energy.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors are crucial for predicting how the molecule will behave in chemical reactions. Studies on related compounds like allyl mercaptan and its phenolic derivatives demonstrate how DFT can be used to calculate these descriptors to compare the reactivity of different molecules. nih.gov

Table 1: Illustrative Reactivity Descriptors Calculated via DFT (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar aromatic aldehydes and phenols, as specific data for this compound is not available in the cited literature.)

ParameterTypical Calculated Value (eV)Significance
EHOMO-8.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)7.0Indicates chemical reactivity and kinetic stability.
Electronegativity (χ)5.0Measures the power of an atom or group to attract electrons.
Chemical Hardness (η)3.5Measures resistance to change in electron distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms at the molecular level. uio.no For a molecule like this compound, which possesses multiple reactive sites (the phenolic hydroxyl, the aldehyde carbonyl, and the aromatic rings), DFT can be used to map out potential reaction pathways, calculate activation energies, and identify transition states.

For instance, in reactions involving the formyl group, such as nucleophilic additions or reductions, computational models can predict the most likely trajectory of the incoming nucleophile and the energy barriers associated with the reaction. Similarly, the acidity of the phenolic proton can be computationally assessed, providing insight into its reactivity in acid-base chemistry.

While specific mechanistic studies on this compound are sparse, the methodology is well-established. Researchers use computational tools to investigate reaction mechanisms for a wide range of chemical transformations, including those in complex environments like metal-organic frameworks. uio.no This involves generating cluster models and calculating reaction pathways to pinpoint key reaction steps and intermediates. uio.no

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and how it interacts with other molecules. The molecule has two rotatable bonds connecting the phenyl rings and the formyl group to the central phenol. The dihedral angle between the two aromatic rings is a particularly important conformational parameter. In a related crystal structure, the dihedral angle between a phenol ring and a trifluoromethyl-substituted benzene (B151609) ring was found to be 44.77°. nih.gov

Intermolecular interactions are crucial for understanding the solid-state packing of the molecule and its behavior in solution. These non-covalent interactions can be analyzed computationally using methods like Hirshfeld surface analysis. This technique allows for the visualization and quantification of different types of intermolecular contacts. For similar molecules, interactions such as C-H···O, H···H, F···H, and π-π stacking are often significant contributors to the crystal packing. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are other powerful computational tools used to characterize and estimate the energies of these weak interactions. nih.gov For example, studies on phenolic mixtures have shown that hydrogen bonding is a dominant interaction, which can be investigated using spectroscopic and computational methods. utwente.nl

Table 2: Potential Intermolecular Interactions in Solid-State this compound (Note: This table is illustrative, based on findings for analogous compounds, as a crystal structure for the subject compound is not described in the provided sources.)

Interaction TypeDescriptionPotential Significance
O-H···OHydrogen bond between the phenolic hydroxyl and the formyl oxygen of a neighboring molecule.Strongly influences crystal packing and melting point.
C-H···OWeak hydrogen bonds involving aromatic C-H donors and oxygen acceptors. nih.govContributes to the stability of the crystal lattice. nih.gov
C-H···FWeak hydrogen bonds involving C-H donors and fluorine atoms of the trifluoromethyl group.Specific to fluorinated compounds, influencing packing motifs.
π-π StackingAttractive, noncovalent interactions between the aromatic rings. nih.govCommon in aromatic compounds, affecting crystal density and electronic properties.

Ligand-Metal Interaction Dynamics in Catalytic Cycles

Phenolic aldehydes and their derivatives are important ligands in coordination chemistry and catalysis. The this compound molecule contains both a soft donor (the aldehyde oxygen) and a hard donor (the phenolic oxygen), making it a potentially versatile ligand for various metal centers.

Computational modeling, especially DFT, can provide profound insights into the dynamics of ligand-metal interactions within a catalytic cycle. uio.no These studies can:

Determine Binding Modes: Predict the most stable coordination geometry of the ligand with a metal ion.

Calculate Binding Energies: Quantify the strength of the ligand-metal bond.

Model Catalytic Intermediates: Optimize the structures of various species along the reaction coordinate of a catalytic cycle.

Elucidate Electronic Effects: Analyze how the electronic properties of the ligand, such as the electron-withdrawing trifluoromethyl group, influence the reactivity of the metal center.

While there are no specific computational studies available detailing the catalytic applications of this compound, the general approach is widely used. For example, DFT calculations are employed to understand how ligands influence the efficiency and selectivity of catalysts in reactions like CO2 and methane (B114726) conversion. uio.no The insights gained from such modeling are crucial for the rational design of new and improved catalysts. uio.no

Future Research Directions and Emerging Opportunities

Innovative Synthetic Methodologies for Analogues and Derivatives

The development of novel synthetic routes to analogues and derivatives of 2-Formyl-6-(2-trifluoromethylphenyl)phenol is a cornerstone for expanding its application scope. Future research could focus on:

Directed Ortho-Lithiation: This powerful technique offers a pathway to introduce a variety of substituents at specific positions on the phenolic ring. By first protecting the hydroxyl group, directed ortho-lithiation can be employed to generate carbanionic intermediates that can react with a range of electrophiles, leading to a diverse library of derivatives with unique electronic and steric properties.

Continuous Flow Synthesis: For the large-scale and efficient production of this compound and its derivatives, continuous flow technologies present a significant opportunity. Palladium-catalyzed formylation of the corresponding phenol-derived aryl fluorosulfonates using syngas (a mixture of carbon monoxide and hydrogen) in a continuous flow setup could provide a safe, scalable, and high-yield synthetic route. rsc.org

Mechanochemical Synthesis: Exploring solvent-free mechanochemical methods for the synthesis of derivatives, such as Schiff bases, offers a green and efficient alternative to traditional solvent-based methods. rsc.org This approach can lead to higher yields, reduced reaction times, and minimized waste generation.

A comparative table of potential synthetic methodologies is presented below:

MethodologyPotential AdvantagesPotential Challenges
Directed Ortho-LithiationHigh regioselectivity, access to a wide range of functional groups.Requires anhydrous conditions, use of pyrophoric reagents.
Continuous Flow SynthesisScalability, improved safety, high throughput, precise control over reaction parameters. rsc.orgInitial setup costs, potential for clogging in microreactors.
Mechanochemical SynthesisEnvironmentally friendly (solvent-free), high efficiency, potential for novel reactivity. rsc.orgScalability can be a challenge, monitoring reaction progress can be difficult.

Exploration of Novel Catalytic Transformations

The ability of this compound to form stable Schiff base ligands upon condensation with primary amines is a key feature that can be exploited in catalysis. researchgate.net Future research in this area should include:

Asymmetric Catalysis: Chiral amines can be used to generate chiral Schiff base ligands. Metal complexes of these ligands, particularly with transition metals like ruthenium, copper, and palladium, could be highly effective catalysts for a variety of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov The steric bulk of the 2-trifluoromethylphenyl group is expected to play a crucial role in inducing high levels of enantioselectivity.

Biomimetic Catalysis: Schiff base complexes derived from this compound can be designed to mimic the active sites of metalloenzymes. These complexes could be investigated for their ability to catalyze challenging transformations under mild conditions, such as the oxidation of hydrocarbons or the reduction of dinitrogen.

Tandem Catalysis: The unique electronic properties conferred by the trifluoromethyl group could be harnessed to design catalysts that can promote multiple reaction steps in a single pot, leading to more efficient and atom-economical synthetic processes.

Potential catalytic applications are summarized in the following table:

Catalytic ApplicationMetal CenterPotential Reaction Type
Asymmetric ReductionRutheniumTransfer hydrogenation of ketones and imines. nih.gov
Asymmetric OxidationManganeseEpoxidation of unfunctionalized olefins.
Cross-Coupling ReactionsPalladiumSuzuki, Heck, and Sonogashira couplings for the formation of complex organic molecules.

Development of Advanced Materials with Tunable Properties

The structural rigidity and potential for metal coordination make this compound and its derivatives excellent building blocks for advanced materials.

Luminescent Materials: Metal complexes of Schiff bases derived from this phenol (B47542), particularly with platinum(II) or iridium(III), are expected to exhibit interesting photophysical properties. researchgate.net The trifluoromethyl group can influence the electronic structure of the complex, potentially leading to tunable emission colors and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Supramolecular Assemblies: The presence of the trifluoromethyl group can significantly influence non-covalent interactions, such as halogen bonding and π-π stacking. nih.gov This can be exploited to direct the self-assembly of derivatives of this compound into well-defined supramolecular architectures, including gels, liquid crystals, and porous frameworks.

Covalent Organic Frameworks (COFs): The difunctional nature of this compound (formyl and hydroxyl groups) makes it a suitable monomer for the synthesis of two-dimensional or three-dimensional COFs. These porous crystalline polymers could have applications in gas storage, separation, and heterogeneous catalysis.

Material TypeKey FeaturePotential Application
Luminescent Metal ComplexesTunable emission properties due to the trifluoromethyl group. researchgate.netOrganic Light-Emitting Diodes (OLEDs), chemical sensors.
Supramolecular AssembliesControlled self-assembly through non-covalent interactions. nih.govGels, liquid crystals, molecular recognition.
Covalent Organic FrameworksHigh porosity and tunable functionality.Gas storage, separation, heterogeneous catalysis.

Interdisciplinary Research with Related Chemical Fields

The unique properties of this compound and its derivatives create opportunities for collaboration with other scientific disciplines.

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. nih.gov Schiff base derivatives and metal complexes of this compound could be screened for their biological activity, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov

Chemical Biology: Fluorescently tagged derivatives could be synthesized and used as probes to study biological processes or to visualize specific cellular components. The trifluoromethyl group can also serve as a unique spectroscopic marker in NMR-based studies of protein-ligand interactions.

Environmental Science: The development of catalysts based on this compound for the degradation of pollutants or the conversion of biomass into valuable chemicals represents a promising area of research with significant environmental impact.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Formyl-6-(2-trifluoromethylphenyl)phenol, and how do reaction conditions influence yield?

  • Methodology : Cross-coupling reactions involving Suzuki-Miyaura or Ullmann-type couplings are commonly used to introduce the trifluoromethylphenyl group. For example, coupling 2-bromo-6-formylphenol with 2-trifluoromethylphenylboronic acid (or derivatives) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) at 80–90°C achieves moderate yields (45–60%) . Optimize stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and use degassed solvents to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to residual palladium and unreacted intermediates .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodology : Combine spectroscopic and crystallographic analyses:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons .
  • X-ray crystallography : If single crystals are obtainable (via slow evaporation in dichloromethane/hexane), compare bond lengths and angles with computational models (e.g., DFT) to confirm substituent positioning .
  • Mass spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What solvent systems are optimal for studying the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodology : Polar aprotic solvents like DMF or DMSO enhance reactivity due to their ability to stabilize transition states. For example, in hydroxylation reactions, use K₂CO₃ as a base in DMF at 100°C, monitoring progress via TLC. However, competing side reactions (e.g., aldehyde oxidation) may occur; control by limiting reaction time (<6 hours) and using inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How do electronic effects of the 2-trifluoromethyl group influence the compound’s acidity and binding affinity in coordination chemistry?

  • Methodology :

  • Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare charge distribution with analogs lacking the CF₃ group. The electron-withdrawing CF₃ group reduces pKa by ~1–2 units, enhancing phenolic O–H acidity .
  • Experimental validation : Titrate the compound in aqueous ethanol (0.1 M NaOH) with potentiometric monitoring. Compare results with computational predictions to refine substituent effect models .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) be resolved?

  • Methodology :

  • Variable-temperature NMR : If dynamic processes (e.g., rotational isomerism) are suspected, acquire spectra at 25°C and −40°C to freeze conformers. For example, hindered rotation around the formyl-phenyl bond may cause peak broadening at room temperature .
  • 2D NMR (COSY, NOESY) : Map through-space interactions to distinguish regioisomers or confirm substituent positioning. For instance, NOE between the aldehyde proton and ortho-trifluoromethylphenyl protons confirms spatial proximity .

Q. What advanced purification strategies address challenges in isolating high-purity samples for biological assays?

  • Methodology :

  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related impurities. Monitor UV absorption at 254 nm (aromatic π→π* transitions) .
  • Adsorbent screening : Test activated carbon composites (e.g., graphene oxide-polyacrylonitrile mats) for selective adsorption of phenolic byproducts. Optimize pH (5–7) and contact time (30–60 mins) based on Langmuir isotherm models .

Q. How can substituent effects on thermodynamic stability be quantified for predictive synthesis?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under N₂. Compare with analogs to assess CF₃ group stability (typically increases thermal resistance by 20–30°C) .
  • Response Surface Methodology (RSM) : Design experiments varying substituent position, solvent polarity, and temperature. Use ANOVA to identify dominant factors in yield and purity .

Contradictions & Mitigation

Q. Discrepancies between computational and experimental pKa values: How to reconcile them?

  • Root cause : Semi-empirical methods (e.g., AM1) may underestimate solvation effects.
  • Mitigation : Refine calculations using implicit solvation models (e.g., COSMO-RS) and validate with extended experimental data (e.g., UV-Vis titration in multiple solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.